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Compound of Interest

Compound Name: Faropenem sodium

Cat. No.: B1672060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for

the structural elucidation of Faropenem sodium, a broad-spectrum β-lactam antibiotic. The

following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-

Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive

experimental protocols.

Introduction to Faropenem Sodium
Faropenem sodium is an orally active antibiotic belonging to the penem class.[1] Its structure

features a fused β-lactam and a tetrahydrofuran ring, which are key to its antibacterial activity.

[2] The molecular formula of Faropenem sodium is C₁₂H₁₄NNaO₅S, with a molecular weight of

approximately 307.30 g/mol .[2] Accurate structural confirmation and purity assessment are

critical for its use as a therapeutic agent, necessitating the use of various spectroscopic

methods.

Spectroscopic Data and Structural Correlation
The structural integrity of Faropenem sodium can be thoroughly examined through a

combination of spectroscopic techniques. Each method provides unique insights into the

different functional groups and the overall molecular architecture.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in identifying the chromophoric systems within the

Faropenem sodium molecule. The conjugated double bond system in the penem ring system

is primarily responsible for its UV absorbance.

Table 1: UV-Visible Spectroscopic Data for Faropenem Sodium

Parameter Value Solvent Reference(s)

λmax 1 300 nm Methanol [3][4]

λmax 2 306 nm Water [2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in

Faropenem sodium. The spectrum reveals characteristic absorption bands corresponding to

the vibrations of specific bonds within the molecule.

Table 2: Infrared (IR) Spectroscopic Data for Faropenem Sodium

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference(s)

3429 O-H Stretch Hydroxyl group

~2950 C-H Stretch Alkyl groups

1765
C=O Stretch

(Asymmetric)
β-Lactam ring

1607
C=O Stretch

(Symmetric)
Carboxylate (COO⁻)

~1400-1000
C-O Stretch, C-N

Stretch, C-C Stretch
Fingerprint Region
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Note: While specific peak assignments for the full spectrum of Faropenem sodium are not

widely available in the public domain, the provided data is based on characteristic vibrational

frequencies for its known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of

Faropenem sodium, confirming the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the

Faropenem sodium molecule.

Table 3: ¹³C NMR Spectroscopic Data for Faropenem Sodium

Chemical Shift (δ) ppm Carbon Assignment (Tentative)

178.56 Carboxylate Carbon (COO⁻)

168.83 β-Lactam Carbonyl Carbon

155.41 C=C (α to COO⁻)

127.66 C=C (β to COO⁻)

77.48 C-O (Tetrahydrofuran)

72.27 C-O (Tetrahydrofuran)

71.29 C-6

67.47 C-1'

64.81 C-5

35.87 CH₂ (Tetrahydrofuran)

28.38 CH₂ (Tetrahydrofuran)

22.81 CH₃

Note: The assignments are based on the provided chemical shifts and the known structure of

Faropenem sodium.
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The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environments, and their proximity to other protons.

Table 4: Expected ¹H NMR Spectroscopic Data for Faropenem Sodium

Chemical Shift (δ)
ppm

Multiplicity Integration
Proton Assignment
(Tentative)

~1.2 Doublet 3H CH₃

~1.8-2.2 Multiplet 4H CH₂ (Tetrahydrofuran)

~3.6-4.2 Multiplet 4H
C-6-H, C-1'-H, O-CH₂

(THF)

~5.4 Multiplet 1H C-5-H

~5.8 Multiplet 1H O-CH (THF)

Note: A detailed, experimentally verified ¹H NMR spectrum for Faropenem sodium with

complete assignments is not readily available in the public domain. The data presented are

expected chemical shift ranges and multiplicities based on the known structure and general

principles of ¹H NMR spectroscopy for similar compounds.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Faropenem sodium and to

gain structural information through the analysis of its fragmentation patterns.

Table 5: Mass Spectrometry Data for Faropenem Sodium
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Parameter Value Method

Molecular Formula C₁₂H₁₄NNaO₅S -

Molecular Weight 307.3 g/mol -

[M+H]⁺ (as Faropenem) 286.07 ESI-MS (Positive)

[M-Na+2H]⁺ (as Faropenem) 286.07 ESI-MS (Positive)

[M-Na]⁻ (as Faropenem) 284.05 ESI-MS (Negative)

Note: Detailed fragmentation data for Faropenem sodium is not widely published. The

expected fragmentation would involve cleavage of the β-lactam ring, loss of side chains, and

fragmentation of the tetrahydrofuran ring.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Faropenem
sodium.

UV-Visible Spectrophotometry
Objective: To determine the absorption maxima (λmax) of Faropenem sodium.

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

Reagents and Materials:

Faropenem Sodium reference standard

Methanol (HPLC grade) or Purified Water

Volumetric flasks and pipettes

Procedure:

Standard Stock Solution Preparation: Accurately weigh about 10 mg of Faropenem sodium
reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to

volume with the chosen solvent (methanol or water) to obtain a concentration of 100 µg/mL.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Working Standard Solution Preparation: Pipette 10 mL of the stock solution into a 100 mL

volumetric flask and dilute to volume with the same solvent to get a concentration of 10

µg/mL.[3]

Blank Preparation: Use the same solvent (methanol or water) as the blank.

Spectral Scanning: Scan the working standard solution from 400 nm to 200 nm against the

blank.

Determination of λmax: Record the wavelength(s) of maximum absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of Faropenem sodium for the identification of its

functional groups.

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

Method: Potassium Bromide (KBr) Disc Method

Reagents and Materials:

Faropenem Sodium reference standard

Potassium Bromide (IR grade), dried

Mortar and pestle

Hydraulic press and die set

Procedure:

Sample Preparation: Triturate 1-2 mg of Faropenem sodium with approximately 200 mg of

dry KBr in a mortar until a fine, uniform powder is obtained.

Pellet Formation: Transfer a portion of the mixture to a die and press under high pressure

(approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.
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Background Spectrum: Place the empty pellet holder in the sample compartment and record

the background spectrum.

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and

record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the complete structural elucidation of

Faropenem sodium.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

Faropenem Sodium reference standard

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Methanol - CD₃OD)

NMR tubes

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Faropenem sodium in about 0.6-

0.7 mL of the chosen deuterated solvent in an NMR tube.

Instrument Setup: Tune and shim the spectrometer to obtain a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key

parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and

determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in

both spectra to the respective protons and carbons in the Faropenem sodium structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of

Faropenem sodium.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system

(LC-MS), with an Electrospray Ionization (ESI) source.

Reagents and Materials:

Faropenem Sodium reference standard

Methanol or Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic acid (for mobile phase acidification)

Procedure:

Sample Preparation: Prepare a dilute solution of Faropenem sodium (e.g., 1-10 µg/mL) in a

suitable solvent mixture (e.g., 50:50 acetonitrile:water).

LC-MS System Setup:

Liquid Chromatography: Use a suitable C18 column. The mobile phase can be a gradient

of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry: Set the ESI source to either positive or negative ion mode. Optimize

source parameters such as capillary voltage, cone voltage, and desolvation gas flow and

temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/product/b1672060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Inject the sample into the LC-MS system. Acquire mass spectra over an

appropriate m/z range (e.g., 50-500). For fragmentation studies, perform MS/MS analysis by

selecting the parent ion of interest and applying collision-induced dissociation (CID).

Data Analysis: Analyze the full scan mass spectrum to identify the molecular ion peak.

Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation

pathway consistent with the structure of Faropenem sodium.

Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structural elucidation of Faropenem sodium.

Sample Preparation

Spectroscopic Techniques
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Click to download full resolution via product page

Figure 1: Overall workflow for the spectroscopic analysis and structural elucidation of
Faropenem sodium.
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Figure 2: Logical pathway for integrating data from different spectroscopic techniques for
structural confirmation.

Conclusion
The structural elucidation of Faropenem sodium is a critical component of its quality control

and regulatory approval. A combination of UV-Visible, FTIR, NMR, and Mass Spectrometry

provides a comprehensive analytical toolkit for the unambiguous confirmation of its molecular

structure. While a complete public domain dataset for all spectroscopic aspects of Faropenem
sodium is not available, the data presented in this guide, supplemented with established

principles of spectroscopic analysis for related compounds, provides a robust framework for its

characterization. The detailed experimental protocols offer a practical guide for researchers

and scientists involved in the analysis of Faropenem sodium and other β-lactam antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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